Higher Routine Vendor Purity Compared to the Parent Morpholine Scaffold
Multiple commercial suppliers report a minimum purity of 98% for (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol , whereas the parent compound, octahydrocyclopenta[b]morpholine, is typically offered at a lower baseline purity of 95% . This 3% purity gap is critical for medicinal chemistry applications where high-purity starting materials reduce the risk of side-product formation in subsequent multi-step syntheses.
| Evidence Dimension | Vendor-reported purity (minimum specification) |
|---|---|
| Target Compound Data | 98% (HPLC) |
| Comparator Or Baseline | Octahydrocyclopenta[b]morpholine (CAS 1018639-83-2) at 95% purity |
| Quantified Difference | +3% higher purity specification for the target compound |
| Conditions | Vendor Certificate of Analysis (CoA) specifications from molcore.com and aksci.com, respectively. |
Why This Matters
A 3% higher baseline purity specification can translate to a significant reduction in labor and cost for purification steps during early-stage drug discovery, making the 98% pure synthon the more efficient procurement choice.
